2-Bromo-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone
Overview
Description
Molecular Structure Analysis
The molecular structure of 2-Bromo-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone, while not directly studied in the provided papers, can be inferred from related compounds. For instance, the molecular structure and vibrational frequencies of a similar brominated compound, 1-[5-(4-Bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone, have been investigated using computational methods and compared with experimental data, which suggests that a similar approach could be applied to the compound . The geometrical parameters of such molecules typically align with X-ray diffraction (XRD) data, and their stability can be analyzed using Natural Bond Orbital (NBO) analysis to understand hyper-conjugative interactions and charge delocalization .
Synthesis Analysis
The synthesis of brominated pyrrole derivatives is well-documented. For example, 2-(2-Bromoallyl)-1,3-dicarbonyl compounds can be converted into β-enamino, β-hydrazino esters, and ketones, followed by base-promoted cyclization to form corresponding tetrasubstituted pyrroles . Additionally, 1-(6-Bromo-pyridin-3-yl)-ethanone was synthesized from 2,5-dibromo-pyridine through magnesium halide exchange and nucleophilic substitution, indicating that similar methodologies could be applicable for synthesizing the compound of interest .
Chemical Reactions Analysis
Brominated compounds are known to participate in various chemical reactions. For instance, 3-bromo-2-pyrone has been shown to undergo smooth and regiospecific Diels-Alder cycloadditions with different dienophiles . Similarly, 5-bromo-2-pyrone can also undergo Diels-Alder cycloadditions, demonstrating the versatility of brominated compounds in synthetic chemistry . The bromination of 1-(1-methyl-1H-pyrrol-2-yl)-2-phenylethanone using copper(II) bromide results in regiospecific formation of the brominated product, suggesting that bromination reactions can be highly selective .
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated heterocyclic compounds can be quite distinct. For example, the molecular electrostatic potential (MEP) of brominated compounds often shows negative charge distribution over the carbonyl group and positive regions over the aromatic rings . The first hyperpolarizability of such compounds can be calculated to assess their potential role in nonlinear optics . The crystal structure of (5-bromopyrrol-3-yl)cyclohexylmethanone provides insights into bond distances and angles, which are sensitive to the electronic and chemical properties of substituents on the pyrrole ring .
Scientific Research Applications
- Summary of the Application: The compound “2-Bromo-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone” is a derivative of 1H-pyrrolo[2,3-b]pyridine, which has been found to have potent activities against fibroblast growth factor receptors (FGFR1, 2, and 3) . Abnormal activation of the FGFR signaling pathway plays an essential role in various types of tumors, making FGFRs an attractive target for cancer therapy .
- Methods of Application or Experimental Procedures: The compound was tested in vitro on breast cancer 4T1 cells . The inhibitory activity of the compound was measured using IC50 values .
- Results or Outcomes: The compound exhibited potent FGFR inhibitory activity, with FGFR1–4 IC50 values of 7, 9, 25, and 712 nM, respectively . It inhibited breast cancer 4T1 cell proliferation and induced apoptosis . Furthermore, it significantly inhibited the migration and invasion of 4T1 cells .
Safety And Hazards
properties
IUPAC Name |
2-bromo-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O/c10-4-8(13)7-5-12-9-6(7)2-1-3-11-9/h1-3,5H,4H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRNCQDZUEOUQJP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NC=C2C(=O)CBr)N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00534734 | |
Record name | 2-Bromo-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00534734 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone | |
CAS RN |
90929-73-0 | |
Record name | 2-Bromo-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00534734 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-bromo-1-{1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.